Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes a chloro substituent, a formyl group, and a methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 4-chloro-3-carboxy-5,6-dihydropyridine-1(2H)-carboxylate.
Reduction: Methyl 4-chloro-3-hydroxymethyl-5,6-dihydropyridine-1(2H)-carboxylate.
Substitution: Methyl 4-substituted-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate.
Scientific Research Applications
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a calcium channel blocker.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to block calcium channels, which can affect muscle contraction and neurotransmitter release. The formyl and chloro groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-formyl-2,6-dimethylpyridine-1(2H)-carboxylate
- Methyl 4-chloro-3-formyl-5,6-dihydro-2-methylpyridine-1(2H)-carboxylate
Uniqueness
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a formyl and a chloro group provides distinct sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C8H10ClNO3 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H10ClNO3/c1-13-8(12)10-3-2-7(9)6(4-10)5-11/h5H,2-4H2,1H3 |
InChI Key |
HMYDKRPPCUPLKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(=C(C1)C=O)Cl |
Origin of Product |
United States |
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